(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide
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Description
(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies, and its potential therapeutic applications are being explored.
Scientific Research Applications
Antimicrobial Activity
Research by Ghorab et al. (2017) on a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione demonstrated interesting antimicrobial activity against a panel of Gram-positive, Gram-negative bacteria, and fungi. Compounds in this study displayed higher activity compared to reference drugs, with minimum inhibitory concentration (MIC) values ranging from 3.9–31.3 μg/mL, highlighting their potential as antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes with a dimethylamino group and a sulfonyl group, showcasing strong solvent-dependent fluorescence. These compounds, due to their "push-pull" electron transfer system, are useful as ultrasensitive fluorescent molecular probes for studying various biological events and processes, indicating the versatility of sulfonyl and dimethylamino groups in fluorescent probe design Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R. (1997).
properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-21(2)18(16-8-10-17(19)11-9-16)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,18,20H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYWHXJXRILSKL-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethene-1-sulfonamide |
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